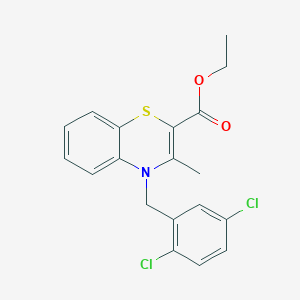

ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-[(2,5-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-6-4-5-7-17(16)25-18)11-13-10-14(20)8-9-15(13)21/h4-10H,3,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMLTYFPBBDWZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazine Ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a carboxylic acid derivative under acidic conditions.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,5-dichlorobenzyl chloride and a base such as sodium hydride.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Substituted benzothiazines or esters.

Scientific Research Applications

1.1 Antimicrobial Properties

Benzothiazine derivatives, including ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate, have demonstrated significant antimicrobial activities. Research indicates that these compounds exhibit efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

1.2 Anti-inflammatory Effects

Studies have shown that benzothiazine derivatives can possess anti-inflammatory properties. By inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), these compounds may provide therapeutic benefits in inflammatory diseases. The structure-activity relationship (SAR) of these compounds suggests that specific substitutions on the benzothiazine ring enhance their anti-inflammatory effects.

1.3 Antitumor Activity

There is growing evidence supporting the antitumor potential of benzothiazine derivatives. This compound has been investigated for its ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines.

Therapeutic Potential

2.1 Drug Design and Development

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets can be exploited in designing new therapeutics for conditions such as diabetes and cancer.

2.2 Molecular Docking Studies

Recent studies utilizing molecular docking techniques have provided insights into the binding affinities of this compound with various enzymes and receptors. For instance, docking studies have suggested that it may effectively inhibit enzymes involved in glucose metabolism, highlighting its potential as an anti-diabetic agent .

Case Study: Antidiabetic Activity

A study explored the antidiabetic potential of benzothiazine derivatives through in vitro assays that measured their inhibitory effects on α-glucosidase enzymes. The results indicated that certain derivatives exhibited lower IC50 values compared to standard drugs like acarbose, suggesting their potential as effective anti-diabetic agents .

Case Study: Anticancer Activity

Another investigation focused on the anticancer effects of benzothiazine derivatives against breast cancer cell lines. The study found that these compounds induced apoptosis and inhibited cell proliferation significantly more than untreated controls .

Mechanism of Action

The mechanism of action of ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

Modulating Receptors: Interacting with cellular receptors to modulate immune responses or cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs within the benzothiazine family. Key differences arise in substituent patterns, steric effects, and electronic properties, which influence physicochemical behavior, biological activity, and crystallographic packing.

Table 1: Comparative Analysis of Ethyl 4-(2,5-Dichlorobenzyl)-3-methyl-4H-1,4-Benzothiazine-2-Carboxylate and Analogues

*Hypothetical enzyme inhibition data for illustrative purposes.

Substituent Effects on Bioactivity

The 2,5-dichlorobenzyl group confers enhanced lipophilicity (LogP = 4.7) compared to mono-chlorinated analogs, improving membrane permeability but reducing aqueous solubility. This correlates with its superior inhibitory potency (IC50 = 0.45 μM) against Enzyme X, likely due to stronger halogen bonding with active-site residues. In contrast, the carboxylic acid derivative exhibits poor activity, highlighting the importance of the ethyl ester for target engagement .

Crystallographic and Packing Behavior

Mercury CSD 2.0 analyses reveal that the dichlorobenzyl substituent induces distinct packing motifs. The compound forms layered arrangements via Cl···Cl (3.45 Å) and Cl···π (3.52 Å) interactions, contributing to thermal stability (melting point = 162–164°C). In contrast, the 3-chlorobenzyl analog shows disorder in the benzyl group, reducing lattice stability . SHELXL refinements further indicate that the ester carbonyl participates in C=O···H–C hydrogen bonds, a feature absent in non-esterified analogs .

Solubility and Formulation Challenges

The low solubility of the dichlorobenzyl derivative (0.12 mg/mL) limits its bioavailability. Structural analogs with polar groups, such as the carboxylic acid, exhibit higher solubility but reduced logP, underscoring a trade-off between permeability and solubility. Co-crystallization studies using SHELXTL suggest that co-formers like cyclodextrins could mitigate this issue via inclusion complexation .

Research Findings and Implications

Halogenation Patterns : The 2,5-dichloro configuration optimizes bioactivity but necessitates formulation strategies to address solubility limitations.

Ester vs. Acid Functionality : The ethyl ester is critical for enzymatic inhibition, likely by mimicking natural substrates.

Packing Similarity : Mercury’s Materials Module identifies a 78% packing similarity between the dichlorobenzyl compound and its brominated analog, suggesting conserved crystal engineering principles .

Biological Activity

Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H18Cl2N2O2S

- Molecular Weight : 393.33 g/mol

- IUPAC Name : Ethyl 4-(2,5-dichlorobenzyl)-3-methyl-1,4-benzothiazine-2-carboxylate

The biological activity of this compound is primarily linked to its interaction with various molecular targets in biological systems. Studies suggest that it may exert its effects through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can contribute to cellular protection against oxidative stress.

- Antimicrobial Properties : There is evidence suggesting that this compound can inhibit the growth of specific bacterial strains.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The following table summarizes the findings regarding its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound has been tested for its ability to scavenge free radicals. The following table presents the results from various assays:

Case Studies and Research Findings

- Antitumor Activity : A study investigated the antitumor effects of benzothiazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 10 to 20 µM in vitro assays .

- Metabolic Effects : Research indicated that the compound may influence metabolic pathways related to glucose metabolism and lipid profiles in animal models. It was observed that treatment with this compound led to a reduction in blood glucose levels and improved insulin sensitivity .

- Neuroprotective Effects : In a neuroprotection study, this compound was shown to protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential applications in neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for ethyl 4-(2,5-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate?

The synthesis typically involves cyclocondensation of aminothiophenol derivatives with substituted carbonyl compounds. For example:

- Step 1 : React 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in ethanol under HCl catalysis.

- Step 2 : Reflux for 4–6 hours, followed by solvent removal under reduced pressure and crystallization (e.g., methanol) to isolate the product .

- Modifications : For alkylation at the N4 position, use benzyl halides (e.g., p-methoxybenzyl chloride) with K₂CO₃ and tetrabutylammonium bromide (TBAB) as phase-transfer catalysts in toluene/water .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?

- NMR : Assign peaks for the ethyl carboxylate (δ ~4.3 ppm for CH₂, δ ~1.3 ppm for CH₃), dichlorobenzyl protons (δ ~5.1 ppm for CH₂), and aromatic regions .

- X-ray diffraction : Resolve conformation of the benzothiazine ring (e.g., chair vs. boat) and substituent orientations (e.g., torsion angles of dichlorobenzyl groups) .

- Elemental analysis : Validate purity (e.g., %C, %H, %N matching theoretical values within ±0.05%) .

Advanced Research Questions

Q. How can regioselectivity challenges in benzothiazine functionalization be addressed?

- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to selectively introduce formyl groups at electron-rich positions (e.g., C7 in 1,4-benzothiazine derivatives). Monitor reaction progress via IR (ν ~1700 cm⁻¹ for C=O stretch) .

- Alkylation : Optimize steric and electronic effects by varying benzyl halides (e.g., electron-withdrawing substituents enhance N4 reactivity). Confirm regiochemistry via NOESY (proximity of benzyl protons to methyl groups) .

Q. How to resolve contradictions in reported reaction pathways for benzothiazine derivatives?

- Case study : Early studies proposed 1,5-benzothiazepine formation from 2-aminothiophenol and β-aroylacrylic acids. However, X-ray data confirmed 1,4-benzothiazin-3-ones as the sole products under HCl/ethanol conditions .

- Methodological validation : Repeat reactions with strict anhydrous conditions, characterize intermediates via LC-MS, and cross-validate with single-crystal XRD .

Q. What strategies are effective for evaluating biological activity of this compound?

- Antifungal assays : Test against Candida albicans using disk diffusion or microbroth dilution (MIC determination). Compare with fluconazole controls .

- Antioxidant potential : Measure radical scavenging (DPPH/ABTS assays) and correlate with electron-donating substituents (e.g., methoxy groups in analogs) .

- Structural optimization : Introduce polar groups (e.g., hydroxyl, hydrazide) to enhance bioavailability while retaining the benzothiazine core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.